Lactose-lysine, specifically referred to as lactuloselysine, is an Amadori product formed through the Maillard reaction between lactose and lysine. This compound is significant in food chemistry, particularly in dairy products, where it can influence nutritional quality and flavor. Lactuloselysine is characterized by its ability to undergo various chemical transformations and its relevance in assessing protein modifications during food processing.
Lactulose-lysine is primarily derived from the interaction between lactose, a disaccharide found in milk, and lysine, an essential amino acid present in various proteins. The formation of lactuloselysine typically occurs during the heating of dairy products, which promotes the Maillard reaction—a complex series of reactions between reducing sugars and amino acids.
Lactuloselysine falls under the category of glycation products, which are compounds formed when sugars react with amino acids. This classification is crucial for understanding its role in food science and nutrition.
The synthesis of lactuloselysine can be achieved through various methods, with one notable approach involving the reaction of FMOC-lysine-OH (N(α)-9-fluorenylmethoxycarbonyl-N(ε)H2-L-lysine-OH) with lactose. This method allows for controlled conditions that yield high purity of the product.
The synthesis process typically includes:
Lactuloselysine has a complex molecular structure characterized by a lysine backbone linked to a lactosyl group. The molecular formula can be represented as C12H22N2O10.
Lactuloselysine participates in various chemical reactions typical of glycation products:
The detection and quantification of lactuloselysine in food matrices often employ advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which allows for precise measurement even at low concentrations.
The formation of lactuloselysine involves:
Studies indicate that the presence of lactuloselysine can reduce the availability of free lysine residues in proteins, impacting their nutritional quality.
Relevant analyses often focus on the quantification of available lysine in food products containing lactuloselysine to assess nutritional implications .
Lactuloselysine has several applications in scientific research:
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